molecular formula C16H12BrN5O3S B3564009 5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide

5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide

Cat. No.: B3564009
M. Wt: 434.3 g/mol
InChI Key: SWXFQIPZBQMJLM-UHFFFAOYSA-N
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Description

5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a pyrimidinyl group, and a nicotinamide moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide typically involves multiple steps. One common method starts with the bromination of 2-amino-4-methyl pyrimidine, followed by further modifications and coupling with sulfonyl isocyanate . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetohydroxy acid synthase (AHAS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants and microorganisms . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the catalysis of its natural substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide apart is its specific combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O3S/c17-12-8-11(9-18-10-12)15(23)21-13-2-4-14(5-3-13)26(24,25)22-16-19-6-1-7-20-16/h1-10H,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXFQIPZBQMJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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